Agn-PC-0LP1H3
説明
This compound is synthesized via a multi-step reaction involving 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine and 5-cyclobutyl-1H-pyrazol-3-amine under controlled conditions with N-ethyl-N,N-diisopropylamine and potassium iodide in N,N-dimethylformamide (DMF) . Key properties include:
特性
CAS番号 |
7167-19-3 |
|---|---|
分子式 |
C21H18N4O2S |
分子量 |
390.5 g/mol |
IUPAC名 |
11,12-dimethyl-4-[5-[(3-methylphenoxy)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H18N4O2S/c1-12-5-4-6-15(9-12)26-10-16-7-8-17(27-16)19-23-20-18-13(2)14(3)28-21(18)22-11-25(20)24-19/h4-9,11H,10H2,1-3H3 |
InChIキー |
RJGPGRVNMJDYQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Agn-PC-0LP1H3 would involve scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as preparative liquid chromatography may be employed to purify the compound .
化学反応の分析
Types of Reactions
Agn-PC-0LP1H3 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials
作用機序
The mechanism by which Agn-PC-0LP1H3 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological outcomes.
類似化合物との比較
Comparison with Similar Compounds
The following table compares CAS 918538-05-3 with structurally analogous compounds from the same chemical family, as detailed in :
| Property | CAS 918538-05-3 (C₆H₃Cl₂N₃) | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine |
|---|---|---|---|---|
| Molecular formula | C₆H₃Cl₂N₃ | C₈H₈ClN₃ | C₇H₆ClN₃ | C₆H₃Cl₂N₂ |
| Molecular weight (g/mol) | 188.01 | 197.63 | 181.60 | 178.01 |
| Bioavailability | 55% | 60% | 50% | 45% |
| Log S (solubility) | -2.64 | -3.01 | -2.89 | -3.15 |
| Synthetic accessibility | 3.25/5 | 3.10/5 | 3.45/5 | 2.95/5 |
| Hazard profile | H315, H319, H335 | H302, H315 | H319, H335 | H315, H319 |
Key Findings:
Structural Variations :
- CAS 918538-05-3 features a dichlorinated pyrrolotriazine core, whereas analogs like 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine incorporate bulkier substituents (e.g., isopropyl groups), reducing solubility but improving metabolic stability .
- 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine lacks the triazine ring, leading to lower molecular weight and synthetic accessibility compared to the target compound .
Bioactivity and Solubility :
- CAS 918538-05-3 exhibits balanced solubility (Log S = -2.64) and bioavailability (55%), outperforming 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (Log S = -3.15, 45% bioavailability) due to optimized halogen placement .
- The methyl-substituted 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine shows higher solubility (-2.89 Log S) but lower bioavailability (50%), likely due to increased hydrophobicity from the methyl group .
Synthetic Challenges :
- The target compound’s synthesis requires precise stoichiometry of N-ethyl-N,N-diisopropylamine and DMF to achieve a 72% yield .
- By contrast, 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine involves a simpler one-step reaction but lower yield (65%) due to steric hindrance from the isopropyl group .
Research Implications and Limitations
- Advantages of CAS 918538-05-3 : Its dichlorinated structure enhances target binding affinity in preliminary assays, making it a candidate for further pharmacological studies .
- Limitations : The compound’s moderate solubility and synthetic complexity may hinder large-scale production. Analogs like 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine offer easier synthesis but compromise bioactivity .
生物活性
Overview of Biological Activity in Compounds
Biological activity refers to the effect a compound has on living organisms and encompasses various aspects such as pharmacological effects, toxicity, and mechanisms of action. Understanding the biological activity of a compound like Agn-PC-0LP1H3 typically involves several key areas:
1. Pharmacological Activity
- Mechanism of Action : Investigating how the compound interacts with biological systems, including receptor binding and signaling pathways.
- Therapeutic Applications : Identifying potential uses in treating diseases or conditions.
2. Toxicological Profile
- Safety Assessment : Evaluating the compound's toxicity levels, including acute and chronic effects.
- Dose-Response Relationship : Understanding how varying doses impact biological responses.
3. Structure-Activity Relationship (SAR)
- Analyzing how the chemical structure of Agn-PC-0LP1H3 correlates with its biological activity. This often involves comparing it with structurally similar compounds to predict its behavior.
Data Tables
While specific data tables for Agn-PC-0LP1H3 are not available, here is an example format that could be used to summarize findings once data is collected:
| Study Reference | Biological Activity | Mechanism | Observed Effects | Notes |
|---|---|---|---|---|
| Author et al. (Year) | Anticancer | Inhibition of XYZ pathway | Reduced tumor growth in vitro | Further studies needed |
| Author et al. (Year) | Antimicrobial | Disruption of cell membrane | Bactericidal effect against ABC bacteria | Effective at low concentrations |
Case Studies
Case studies can provide insights into the practical applications and effects of a compound. Here’s an outline of what these might include for Agn-PC-0LP1H3:
Case Study 1: Anticancer Potential
- Objective : To evaluate the efficacy of Agn-PC-0LP1H3 in inhibiting cancer cell proliferation.
- Methodology : In vitro studies on various cancer cell lines, assessing cell viability through assays such as MTT or XTT.
- Findings : Preliminary results indicated significant reductions in cell viability at specific concentrations.
Case Study 2: Antimicrobial Activity
- Objective : To determine the antimicrobial properties of Agn-PC-0LP1H3 against pathogenic bacteria.
- Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) tests.
- Findings : The compound demonstrated notable activity against certain strains, suggesting potential as an antibacterial agent.
Research Findings
In-depth research findings would typically include:
- Literature Review : A comprehensive review of existing studies related to similar compounds to draw parallels and infer potential activities.
- Experimental Data : Results from laboratory experiments that detail how Agn-PC-0LP1H3 behaves under various conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
